molecular formula C22H13NO2 B12903043 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione CAS No. 141341-96-0

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione

Cat. No.: B12903043
CAS No.: 141341-96-0
M. Wt: 323.3 g/mol
InChI Key: AHQAVSGMCKDEDF-UHFFFAOYSA-N
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Description

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione is a complex organic compound with the molecular formula C22H13NO2. It features a unique structure characterized by multiple aromatic rings and ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione include:

Uniqueness

What sets this compound apart is its unique combination of aromatic rings and ketone groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

141341-96-0

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

8-phenylisoindolo[1,2-a]isoquinoline-9,12-dione

InChI

InChI=1S/C22H13NO2/c24-17-10-11-18(25)20-19(17)21(15-7-2-1-3-8-15)23-13-12-14-6-4-5-9-16(14)22(20)23/h1-13H

InChI Key

AHQAVSGMCKDEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=C4N2C=CC5=CC=CC=C54

Origin of Product

United States

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